Pentylacrylat

Übersicht

Beschreibung

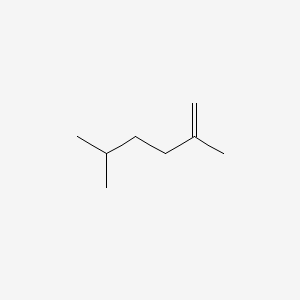

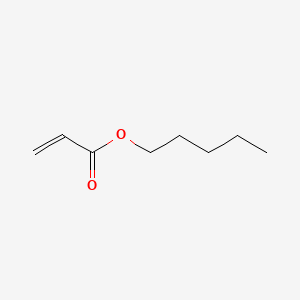

Pentyl acrylate is a compound with the molecular formula C8H14O2 . It is also known by other names such as 2-Propenoic acid, pentyl ester, and N-PENTYL ACRYLATE .

Synthesis Analysis

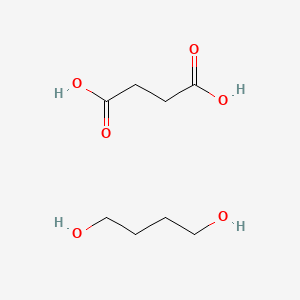

While specific synthesis methods for pentyl acrylate were not found, acrylates in general can be synthesized using free radical polymerization .

Molecular Structure Analysis

The molecular structure of pentyl acrylate consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass is 142.196 Da and the monoisotopic mass is 142.099380 Da .

Physical And Chemical Properties Analysis

Pentyl acrylate is part of the family of acrylates, which are known for their diverse properties. Acrylates are rubbery, soft, and tough. They have good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance .

Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen: Kontaktlinsen und Knochenzemente

Pentylacrylat, als Teil der Acrylatfamilie, wurde in verschiedenen biomedizinischen Anwendungen eingesetzt. Seine Polymere sind bekannt für ihre Transparenz und Elastizität, die für Kontaktlinsen unerlässlich sind. Darüber hinaus machen die Zähigkeit und Härte von Acrylatpolymeren sie für den Einsatz in Knochenzementen geeignet. Diese Materialien werden oft in der Orthopädie verwendet, um Implantate an Knochenstrukturen zu verankern .

Gewebetechnik: Gerüste

Im Bereich der Gewebetechnik kann this compound verwendet werden, um Gerüste zu erstellen, die strukturelle Unterstützung für Zellwachstum und Gewebsentwicklung bieten. Die Möglichkeit, die Porosität und Morphologie dieser Gerüste anzupassen, ist entscheidend, um die natürliche zelluläre Umgebung nachzuahmen .

Zahnmedizinische Anwendungen: Füllmaterialien und Adhäsive

Zahnfüllmaterialien und -adhäsive profitieren von den Eigenschaften von this compound. Seine Polymere können so formuliert werden, dass die gewünschte mechanische Leistung, Flüssigkeitsdiffusion und antimikrobielle Kapazität erreicht wird, die für zahnmedizinische Anwendungen von Bedeutung sind .

Beschichtungen und Farben

Die Acrylatpolymere, die von this compound abgeleitet sind, weisen hervorragende Eigenschaften wie Superabsorption und Transparenz auf. Diese Eigenschaften sind bei der Herstellung von Beschichtungen und Farben von Vorteil und sorgen für Langlebigkeit und ein klares Finish .

Textilindustrie: Funktionstextilien

In der Textilindustrie wird this compound verwendet, um die Leistung von Stoffen zu verbessern. Es verleiht Eigenschaften wie Flexibilität, Zähigkeit und Beständigkeit gegen Umweltfaktoren, was es ideal für Outdoor- und Funktionsbekleidung macht .

Moderne Fertigungstechniken: Verbundwerkstoffe und Nanokomposite

This compound kann in Verbundwerkstoffe und Nanokomposite integriert werden, wobei es mit anderen Materialien wie Fasern oder Nanopartikeln kombiniert wird. Diese Anwendung ist besonders relevant bei der Herstellung von Materialien mit einer Vielzahl von Eigenschaften für die Biotechnik und die regenerative Medizin, wo die Manipulation sowohl physikalischer als auch biologischer Eigenschaften unerlässlich ist .

Safety and Hazards

Zukünftige Richtungen

Reactive distillation (RD) is a process intensification concept that combines (catalyzed) reaction and separation into a single unit. This process improves productivity and selectivity, reduces energy usage, eliminates the need for solvents, and leads to highly-efficient systems with improved sustainability metrics . This could potentially be applied to the production of pentyl acrylate in the future.

Wirkmechanismus

Target of Action

Pentyl acrylate, a derivative of acrylic acid, primarily targets the process of polymerization . It is used in the creation of polyacrylates, which are high-value polymers found in a variety of industrial applications . The primary role of pentyl acrylate is to contribute to the formation of these polymers, influencing their physical and chemical properties .

Mode of Action

The mode of action of pentyl acrylate involves its interaction with the polymerization process. Pentyl acrylate, like other acrylates, contains a vinyl group, which consists of two carbon atoms double-bonded to each other and directly attached to the carbonyl carbon of the ester group . This structure allows pentyl acrylate to participate in polymerization reactions, contributing to the formation of polyacrylates .

Biochemical Pathways

The biochemical pathways affected by pentyl acrylate primarily involve the synthesis of polyacrylates. The polymerization of pentyl acrylate follows Bernoullian statistics, as studied using carbonyl and OCH2 resonances . The resulting polyacrylates can have a wide range of physical and chemical properties, influenced by factors such as the choice of side groups and the copolymer system .

Result of Action

The result of pentyl acrylate’s action is the formation of polyacrylates, which have a wide range of applications due to their diverse physical and chemical properties . For example, poly(pentyl acrylate) is used as a viscosity index improver because of its large pendant group . The properties of these polymers are greatly influenced by their microstructure, which involves the monomer distribution in the polymer chain and the stereochemical arrangement of various groups .

Eigenschaften

IUPAC Name |

pentyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7-10-8(9)4-2/h4H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDDEWDFUNBUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37017-37-1 | |

| Record name | 2-Propenoic acid, pentyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37017-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5062764 | |

| Record name | 2-Propenoic acid, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2998-23-4 | |

| Record name | Pentyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2998-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Pentyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGR67MY1N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

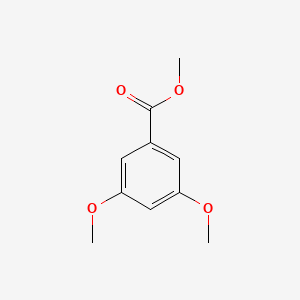

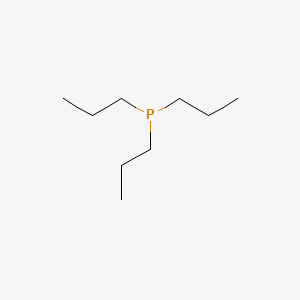

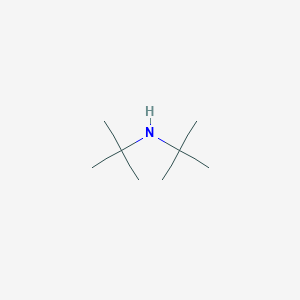

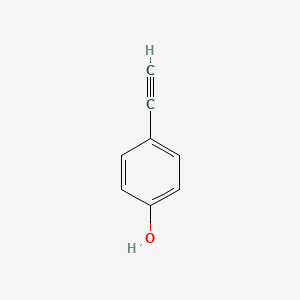

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

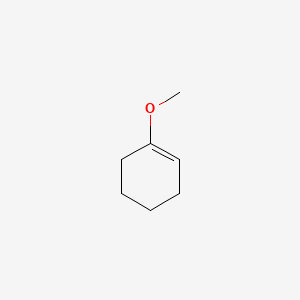

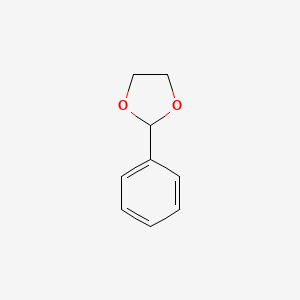

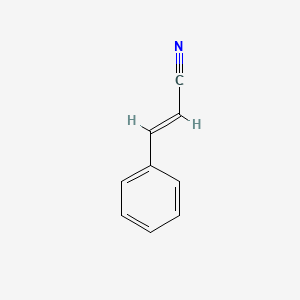

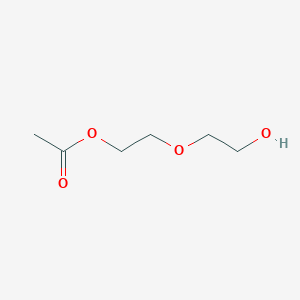

Feasible Synthetic Routes

Q & A

Q1: What is the phase behavior of Pentyl acrylate with Carbon dioxide under high pressure and how does this relate to its solubility?

A1: Pentyl acrylate exhibits Type-I phase behavior with CO2 under high pressure, meaning it becomes increasingly soluble in CO2 with increasing temperature at a constant pressure. [] This is a valuable property for processes like supercritical fluid extraction and polymerization.

Q2: What is the significance of characterizing the microstructure of acrylonitrile/Pentyl acrylate copolymers?

A2: Understanding the microstructure of copolymers, such as the distribution of monomer sequences, provides crucial insights into their macroscopic properties. [] Techniques like 1D and 2D NMR spectroscopy allow researchers to determine copolymer composition, comonomer reactivity ratios, and the distribution of different triads within the copolymer chain, ultimately aiding in tailoring materials with specific desired characteristics.

Q3: How does the polymerization mechanism of Pentyl acrylate influence its stereochemical structure?

A3: NMR studies indicate that the homopolymerization of Pentyl acrylate follows Bernoullian statistics. [] This means that the addition of each monomer unit to the growing polymer chain is independent of the stereochemistry of the previous unit, leading to a random distribution of configurational isomers (isotactic, syndiotactic, atactic) within the final polymer.

Q4: Can Pentyl acrylate be used to synthesize complex polymer architectures, and if so, what methods are employed?

A4: Yes, Pentyl acrylate can be utilized in synthesizing diverse multiblock copolymers. [] One approach involves combining enzymatic monomer transformation with a photocontrolled polymerization technique called photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT). This method allows for high monomer conversion and end-group fidelity, enabling the sequential addition of different monomers to create intricate polymer structures with tailored properties.

Q5: How does the structure of an acrylate monomer influence its polymerization rate in the presence of methylated β-cyclodextrin?

A5: Studies have shown a correlation between the hydrophobicity of acrylate monomers and their polymerization rates when complexed with methylated β-cyclodextrin in water. [] As the hydrophobicity of the acrylate monomer (from propyl acrylate to hexyl acrylate) increases, the initial rate of polymerization also increases. This suggests that the inclusion of hydrophobic monomers within the hydrophobic cavity of cyclodextrin can significantly influence the kinetics of polymerization in aqueous media.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.